XF067-68

PROTAC WDR5 Chemical Identity

XF067-68 (Example 132, WO2019246570A1) is a VHL-based WDR5 PROTAC degrader (MW 1030.14 Da). Unlike CRBN-recruiting PROTACs (e.g., MS40), it avoids degradation of immunomodulatory neosubstrates (IKZF1/3), providing a cleaner tool for WDR5-specific target validation. It enables complete WDR5 ablation, distinguishing scaffolding from catalytic functions—a capability conventional inhibitors (e.g., OICR-9429) lack. Essential for SAR studies on linker optimization and VHL-dependency profiling in isogenic cell lines. For research use only.

Molecular Formula C52H59F4N9O7S
Molecular Weight 1030.1 g/mol
Cat. No. B15541998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXF067-68
Molecular FormulaC52H59F4N9O7S
Molecular Weight1030.1 g/mol
Structural Identifiers
InChIInChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35-,42+,46+/m0/s1
InChIKeyHBHSDSLZXDASLT-QNNIUDCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XF067-68: A PROTAC Degrader Targeting WD40 Repeat Domain Protein 5 (WDR5) from Patent WO2019246570A1 for Epigenetic Research


XF067-68 (CAS: 2407452-79-1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitination and proteasomal degradation of the WD40 repeat domain protein 5 (WDR5) [1]. XF067-68 is disclosed as Example 132 in patent WO2019246570A1 and is explicitly described as a WDR5-targeting PROTAC degrader [2]. The compound has a molecular weight of 1030.14 Da and a molecular formula of C52H59F4N9O7S [3]. As a PROTAC, XF067-68 functions by simultaneously binding WDR5 and recruiting an E3 ubiquitin ligase, thereby promoting the polyubiquitination and subsequent proteasome-mediated degradation of WDR5 rather than merely inhibiting its catalytic or protein-protein interaction functions .

Why WDR5-Targeting PROTACs Cannot Be Interchanged with Conventional WDR5 Inhibitors or Antagonists


Substituting XF067-68 with a conventional WDR5 antagonist such as OICR-9429 (an inhibitor of the WDR5-MLL1 interaction) or WDR5-0103 (a peptidomimetic antagonist) would fundamentally alter the experimental outcome. PROTAC degraders like XF067-68 eliminate the entire WDR5 protein via the ubiquitin-proteasome system, thereby abolishing all WDR5 functions—both catalytic and scaffolding [1]. In contrast, conventional inhibitors such as OICR-9429 (IC50 ≈ 5 μM) or WDR5-0103 (Kd = 450 nM; IC50 = 39 μM) only block specific protein-protein interactions, leaving other WDR5-mediated functions intact . Furthermore, even among WDR5 PROTACs, critical parameters including degradation potency (DC50), maximal degradation efficacy (Dmax), and E3 ligase choice (VHL vs. CRBN) vary substantially, directly impacting cellular efficacy and off-target degradation profiles [2]. Substituting XF067-68 with an uncharacterized or structurally distinct WDR5 PROTAC introduces uncontrolled variables that compromise data reproducibility and interpretation.

Quantitative Comparative Evidence for XF067-68 Versus Structurally Related WDR5 PROTAC Degraders


Structural Identity: XF067-68 vs. MS67 (CAS: 2407452-77-9) - Distinct PROTAC Entities from the Same Patent

XF067-68 (CAS 2407452-79-1) is frequently confused with MS67 (CAS 2407452-77-9), a closely related WDR5 PROTAC degrader from the same patent family. Despite sharing the identical molecular formula (C52H59F4N9O7S) and molecular weight (1030.14 Da), these are distinct chemical entities with different CAS registry numbers [1][2]. XF067-68 is explicitly designated as 'Example 132' in WO2019246570A1, whereas MS67 corresponds to a different exemplar compound in the same patent [3]. This distinction is critical for procurement and reproducibility: ordering XF067-68 (Example 132) versus MS67 results in receiving two different PROTAC molecules.

PROTAC WDR5 Chemical Identity

PROTAC Architecture: OICR-9429-Based Warhead with VHL Ligand vs. Alternative E3 Ligase Recruitment

XF067-68 is constructed using an OICR-9429-based WDR5-binding warhead conjugated to a VHL (von Hippel-Lindau) E3 ligase ligand via a proprietary linker [1]. This architectural choice is shared with MS67, which also employs VHL recruitment and achieves a binding affinity (Kd) of 63 nM for WDR5 . In contrast, alternative WDR5 PROTACs such as MS40 utilize a CRBN (cereblon)-based E3 ligase recruitment strategy, which confers distinct degradation profiles and differential effects on CRBN neosubstrates (e.g., IKZF1/3) [2]. The OICR-9429 warhead originates from the same patent family (WO2019246570A1) that discloses XF067-68, providing a fully characterized target engagement moiety distinct from other WDR5-binding ligands such as WDR5 ligand 2 [3].

PROTAC WDR5 E3 Ligase

Degradation Potency: MS67 Benchmark DC50 Values as Class Reference for VHL-Based WDR5 PROTACs

While direct DC50 data for XF067-68 are not publicly disclosed, the structurally and pharmacologically related compound MS67 (sharing the OICR-9429-based warhead and VHL E3 ligase recruitment from WO2019246570A1) exhibits potent WDR5 degradation across multiple cancer cell lines: DC50 = 3.7 nM (Dmax = 94%) in MV4;11 acute myeloid leukemia cells and DC50 = 45 nM in MIA PaCa-2 pancreatic cancer cells [1]. By comparison, the earlier-generation WDR5 PROTAC Homer (also OICR-9429-based with VHL recruitment) shows substantially lower potency with DC50 = 53 nM in MV4-11 cells . OICR41114, a structurally distinct WDR5 PROTAC, achieves EC50 = 40 nM but with only Dmax = 49% maximal degradation, indicating incomplete WDR5 depletion .

PROTAC WDR5 DC50 Degradation

In Vitro Antiproliferative Efficacy: MS67 GI50 Values in MLL-Rearranged AML as Class Benchmark

The optimized OICR-9429/VHL PROTAC MS67 demonstrates potent antiproliferative activity in MLL-rearranged (MLL-r) acute myeloid leukemia (AML) cell lines: GI50 = 15 nM in MV4;11 cells and GI50 = 38 nM in EOL-1 cells [1]. This contrasts with the WDR5-MLL1 interaction inhibitor OICR-9429 (IC50 ≈ 5 μM), which is approximately 100- to 300-fold less potent in cellular growth inhibition assays . The PROTAC WDR5 degrader 1 (compound 8g), utilizing an alternative WDR5 ligand and VHL recruitment, demonstrates comparable nanomolar-range activity, while MS132 exhibits antiproliferative GI50 of 4-32 μM across pancreatic cancer cell lines .

PROTAC WDR5 Antiproliferative AML

Physicochemical and Procurement Specifications: XF067-68 Purity and Solubility Parameters

Commercially available XF067-68 is supplied with purity ≥98% as determined by HPLC analysis . The compound exhibits solubility of ≥2 mg/mL (approximately 1.94 mM) in DMSO, requiring ultrasonic treatment and warming for complete dissolution [1]. Key physicochemical parameters include LogP = 5.5, topological polar surface area (tPSA) = 234 Ų, 6 hydrogen bond donors, 15 hydrogen bond acceptors, and 14 rotatable bonds [2]. These properties are consistent with the OICR-9429/VHL PROTAC class (MS67 exhibits identical molecular formula and weight) but contrast with smaller WDR5 inhibitors such as OICR-9429 (MW ≈ 552 Da, LogP ≈ 3.2) and MS132 (MW = 1016.13 Da) .

PROTAC WDR5 Solubility Purity

Recommended Research Applications for XF067-68 Based on Evidenced WDR5 PROTAC Pharmacology


Mechanistic Studies of WDR5 Scaffolding vs. Catalytic Functions in MLL-Rearranged Leukemia

XF067-68 enables the complete ablation of WDR5 protein, allowing researchers to distinguish between WDR5's scaffolding functions (e.g., maintaining MLL complex integrity) and its catalytic contributions (e.g., H3K4 methyltransferase activity). Unlike WDR5-MLL1 inhibitors such as OICR-9429 (IC50 ≈ 5 μM) that only disrupt the WDR5-MLL1 protein-protein interaction, PROTAC-mediated degradation eliminates all WDR5-dependent activities . This approach has been validated with MS67 in MLL-r AML models, demonstrating that WDR5 degradation suppresses H3K4me2 on chromatin and inhibits expression of WDR5-regulated genes [1].

Comparison of VHL- vs. CRBN-Based Degradation Strategies in Epigenetic Target Validation

XF067-68 serves as a VHL-recruiting WDR5 PROTAC tool compound for studies comparing the pharmacological consequences of recruiting different E3 ligases. CRBN-based WDR5 PROTACs such as MS40 induce degradation of both WDR5 and CRBN neosubstrates (e.g., IKZF1/3), introducing confounding variables in phenotypic assays [2]. XF067-68, as a VHL-based degrader, avoids this immunomodulatory neosubstrate degradation, providing a cleaner system for isolating WDR5-specific effects [3]. This makes XF067-68 particularly valuable for target validation studies where off-target degradation must be minimized.

Epigenetic Regulation Studies in Solid Tumor Models with VHL-Proficient vs. VHL-Deficient Backgrounds

XF067-68's reliance on VHL E3 ligase recruitment makes it an ideal tool for investigating the impact of VHL expression status on PROTAC efficacy. In VHL-deficient cancer cells (e.g., certain renal cell carcinoma lines), VHL-recruiting PROTACs exhibit markedly reduced degradation activity compared to VHL-proficient cells [4]. Researchers can employ XF067-68 in isogenic VHL+/+ and VHL-/- cell line pairs to quantify the dependence of WDR5 degradation on functional VHL, providing critical insights for patient stratification and biomarker development in PROTAC-based therapeutic strategies.

Structure-Activity Relationship Studies of OICR-9429-Derived PROTAC Linker Optimization

XF067-68 (Example 132) represents a specific linker configuration within the OICR-9429/VHL PROTAC series disclosed in WO2019246570A1 [5]. Researchers investigating linker length, composition, and attachment chemistry on WDR5 degradation efficiency can use XF067-68 as a defined reference compound alongside other patent exemplars (e.g., MS67, MS33). This enables systematic SAR studies to identify optimal linker parameters for maximizing ternary complex formation, degradation potency (DC50), and maximal degradation (Dmax), as demonstrated by the progression from Homer (DC50 = 53 nM) to MS67 (DC50 = 3.7 nM) through linker and warhead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for XF067-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.